[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride
Overview
Description
[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride is a chemical compound with the molecular formula C7H13ClF3NO and a molecular weight of 219.63 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a methanol group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride typically involves the reaction of 4-(trifluoromethyl)piperidine with formaldehyde under acidic conditions to form the corresponding methanol derivative. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The exact mechanism of action of [4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride is not well-documented. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
[4-(Trifluoromethyl)piperidine]: Lacks the methanol group, making it less versatile in chemical reactions.
[4-(Trifluoromethyl)phenyl]methanol: Contains a phenyl ring instead of a piperidine ring, leading to different chemical properties and applications.
Uniqueness
[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride is unique due to the presence of both a trifluoromethyl group and a piperidine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
[4-(trifluoromethyl)piperidin-3-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6-1-2-11-3-5(6)4-12;/h5-6,11-12H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJGXQIIAFGPBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C(F)(F)F)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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